molecular formula C5H11NO2 B3305949 Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)- CAS No. 92535-26-7

Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-

Cat. No.: B3305949
CAS No.: 92535-26-7
M. Wt: 117.15 g/mol
InChI Key: BXGDNKQFNQZCLG-SCSAIBSYSA-N
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Description

Propanoic acid, 3-amino-2-methyl-, methyl ester, ®-, also known as ®-methyl 3-amino-2-methylpropanoate, is an organic compound with the molecular formula C5H11NO2. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-amino-2-methylpropanoate typically involves the esterification of 3-amino-2-methylpropanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of ®-methyl 3-amino-2-methylpropanoate may involve more efficient catalytic processes. Enzymatic resolution using lipases or other chiral catalysts can be employed to obtain the desired enantiomer with high purity. Additionally, continuous flow reactors may be used to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-methyl 3-amino-2-methylpropanoate can undergo oxidation reactions to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-methyl 3-amino-2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound can be used as a precursor for the synthesis of amino acid derivatives and peptides. It is also studied for its potential role in metabolic pathways and enzyme interactions.

Medicine

In the pharmaceutical industry, ®-methyl 3-amino-2-methylpropanoate is explored for its potential therapeutic applications. It may serve as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-methyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-amino-2-methyl-: The parent acid form of the ester.

    Methyl 3-amino-2-methylbutanoate: A similar ester with an additional carbon in the alkyl chain.

    Ethyl 3-amino-2-methylpropanoate: An ester with an ethyl group instead of a methyl group.

Uniqueness

®-methyl 3-amino-2-methylpropanoate is unique due to its chiral nature and specific ®-configuration. This configuration can impart distinct biological and chemical properties, making it valuable in applications requiring enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to similar compounds.

Properties

IUPAC Name

methyl (2R)-3-amino-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGDNKQFNQZCLG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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